2-Hexanone, 5-methyl-5-nitroso- (9CI)
Description
2-Hexanone, 5-methyl-5-nitroso- (9CI) is a substituted hexanone derivative characterized by a nitroso (-NO) group at the 5-methyl position of the 2-hexanone backbone. Nitroso groups are known to influence reactivity, metabolic pathways, and biological activity, often conferring unique toxicological or functional characteristics compared to hydroxyl or amino-substituted counterparts .
Properties
CAS No. |
129354-55-8 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.186 |
IUPAC Name |
5-methyl-5-nitrosohexan-2-one |
InChI |
InChI=1S/C7H13NO2/c1-6(9)4-5-7(2,3)8-10/h4-5H2,1-3H3 |
InChI Key |
QLIDFNGUVOIYOS-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC(C)(C)N=O |
Synonyms |
2-Hexanone, 5-methyl-5-nitroso- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Preparation Methods
Aluminum Amalgam Reduction Followed by Mercuric Oxide Oxidation
The most widely documented method involves the reduction of 5-methyl-5-nitrohexan-2-one (1) to its hydroxylamine derivative, followed by oxidation to the nitroso compound.
Procedure :
-
Reduction Step : A solution of 5-methyl-5-nitrohexan-2-one (1.0 mmol) in ethanol is treated with aluminum amalgam (3.0 equiv) at 0–5°C for 2 hours. The hydroxylamine intermediate 5-methyl-5-hydroxylaminohexan-2-one (2) is isolated via filtration and solvent evaporation.
-
Oxidation Step : The hydroxylamine derivative (2) is dissolved in dichloromethane and stirred with yellow mercuric oxide (HgO, 1.2 equiv) at room temperature for 4 hours. The reaction mixture is filtered through Celite, and the solvent is removed under reduced pressure to yield 5-methyl-5-nitrosohexan-2-one (5) as a dimeric species (5a).
Key Data :
| Parameter | Value |
|---|---|
| Yield (Overall) | 52–58% |
| Dimer Formation | Confirmed via NMR spectroscopy |
| Oxidation Time | 4 hours |
| Temperature | 25°C |
The dimeric structure of 5a arises from the stabilization of the nitroso group through [2+2] cycloaddition, a common phenomenon in aliphatic nitroso compounds.
Direct Nitrosation of Diketone Derivatives
Nitrosyl Chloride in Ether or Acetic Acid
Early preparations of aliphatic nitroso compounds employed nitrosyl chloride (NOCl) as the nitrosating agent. For 5-methyl-5-nitrosohexan-2-one , this method adapts the nitrosation of dipivaloylmethane (3), a diketone analog.
Procedure :
-
Reaction Setup : Dipivaloylmethane (3) (1.0 mmol) is dissolved in anhydrous ether or glacial acetic acid.
-
Nitrosation : Gaseous nitrosyl chloride (1.5 equiv) is bubbled through the solution at −10°C for 1 hour.
-
Workup : The mixture is warmed to room temperature, quenched with ice water, and extracted with ethyl acetate. The organic layer is dried (Na₂SO₄) and concentrated to afford the nitroso dimer (5a) in 50% yield.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Ether or Acetic Acid |
| Temperature | −10°C → 25°C |
| Yield | 50% |
This route highlights the versatility of NOCl in introducing nitroso groups to sterically hindered ketones, though competing side reactions (e.g., over-nitrosation) necessitate precise stoichiometry.
Condensation-Based Approaches
Isoamyl Nitrite-Mediated Nitrosation
Modifying classical ketone nitrosation protocols, isoamyl nitrite (3-methylbutyl nitrite) serves as a nitrosation agent in acidic media.
Procedure :
-
Reaction Setup : A solution of 5-methylhexan-2-one (4) (1.0 mmol) in glacial acetic acid is heated to reflux.
-
Nitrosation : Isoamyl nitrite (1.2 equiv) is added dropwise over 30 minutes, followed by concentrated HCl (0.5 equiv).
-
Workup : After 2 hours, the mixture is cooled, neutralized with NaHCO₃, and extracted with CH₂Cl₂. Column chromatography (hexane/ethyl acetate, 4:1) yields the nitroso compound (5) in 45% yield.
Key Data :
| Parameter | Value |
|---|---|
| Nitrosating Agent | Isoamyl Nitrite |
| Acid Catalyst | HCl |
| Yield | 45% |
This method mirrors the synthesis of 4-nitrosomenthone, where the combination of alkyl nitrites and mineral acids facilitates electrophilic nitrosation.
Stability and Dimerization Considerations
Thermal and Photolytic Decomposition
The nitroso group in 5-methyl-5-nitrosohexan-2-one is prone to dimerization and decomposition under ambient conditions. UV-Vis spectroscopy and NMR studies confirm that the monomer-dimer equilibrium favors the dimeric form (5a) in solid and solution states. Photolysis experiments reveal:
-
Pathway A : Cleavage of the N–O bond, generating nitric oxide (NO) and a ketone radical.
-
Pathway B : Oxygen-atom exchange with dissolved O₂, forming nitramine byproducts.
Stabilization Strategies :
-
Storage at −20°C under inert atmosphere (N₂ or Ar).
-
Use of radical scavengers (e.g., BHT) during prolonged reactions.
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reduction-Oxidation | 52–58 | Al/Hg, HgO, RT | High reproducibility | Multi-step, Hg waste |
| Direct Nitrosation | 50 | NOCl, −10°C | Single-step | Requires gaseous NOCl |
| Isoamyl Nitrite/HCl | 45 | Reflux, HCl | Mild conditions | Moderate yield |
The aluminum amalgam method remains preferred for laboratory-scale synthesis despite mercury usage, while industrial applications may favor isoamyl nitrite for scalability .
Q & A
Basic Research Questions
Q. What are the primary neurotoxic endpoints of 2-hexanone exposure in humans and animal models?
- Methodological Answer : Neurotoxicity is assessed via histopathology (axon/myelin disruption) and electrophysiological tests (nerve conduction velocity). In humans, peripheral neuropathy with sensory deficits and ataxia is observed, while animal models show similar peripheral and central nervous system effects . Key metabolites like 2,5-hexanedione are monitored to confirm mechanistic pathways .
Q. How is 2-hexanone metabolized, and which metabolites are toxicologically active?
- Methodological Answer : 2-Hexanone is metabolized via hepatic cytochrome P-450 enzymes to 2,5-hexanedione, the primary neurotoxic agent. Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) quantifies metabolites in serum or urine . Contaminants like methyl isobutyl ketone (MiBK) may accelerate metabolism, necessitating purity controls in experimental designs .
Q. What analytical methods are used to detect 2-hexanone in environmental matrices?
- Methodological Answer : Air and water samples are analyzed using GC-MS with detection limits as low as 0.007 ppm (Table 5-1). Soil and sediment require solvent extraction followed by GC-flame ionization detection (FID). Note that environmental concentrations near industrial sites (e.g., 440 µg/kg in soil) often exceed pristine levels .
Advanced Research Questions
Q. How can inhalation exposure studies isolate 2-hexanone’s neurotoxic effects from co-exposures?
- Methodological Answer : Use controlled chamber studies with pure 2-hexanone (>99% purity) to avoid confounding effects from MiBK. Monitor serum metabolite levels (e.g., 2,5-hexanedione) and pair with neurobehavioral assays (e.g., rotorod tests for ataxia) in rodents. Cross-validate with human cell lines (e.g., SH-SY5Y neurons) to confirm species-specific responses .
Q. How to resolve contradictions in reproductive toxicity data for 2-hexanone?
- Methodological Answer : Conflicting findings (e.g., reduced testes weight vs. no ovarian effects) require dose-response studies across exposure durations. Use Sprague-Dawley rats with staggered gestational exposures, controlling for maternal weight loss and litter size. Include endpoints like sperm motility assays and ovarian histopathology .
Q. What strategies optimize biodegradation studies of 2-hexanone in soil and water?
- Methodological Answer : Inoculate soil samples with hydrocarbon-utilizing mycobacteria or yeasts (e.g., Candida spp.) and measure biological oxygen demand (BOD) over 5–30 days. For water systems, simulate photolysis using UV reactors (254 nm) and track degradation products via LC-MS. Validate with field samples from contaminated sites (e.g., hydraulic fracturing areas) .
Key Methodological Challenges
- Neurotoxicity Models : Differentiate primary axonal damage from secondary muscle atrophy using electromyography (EMG) paired with nerve biopsy .
- Exposure Biomarkers : Develop LC-MS protocols to distinguish 2,5-hexanedione from other diketones in biological samples .
- Environmental Persistence : Address data gaps in groundwater biodegradation using isotopic tracing (e.g., ¹⁴C-labeled 2-hexanone) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
